4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(Aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and an aziridine ring at position 2. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes . The aziridine moiety, a three-membered nitrogen-containing ring, is a potent alkylating agent capable of forming covalent bonds with nucleophilic sites in DNA or proteins, making this compound a candidate for anticancer applications . Its synthesis typically involves substituting a chlorine atom (e.g., in 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediates) with aziridine under nucleophilic conditions .
Properties
CAS No. |
90792-52-2 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9N5/c1-12-7-6(4-11-12)8(10-5-9-7)13-2-3-13/h4-5H,2-3H2,1H3 |
InChI Key |
KNCBNXOPWSBQKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with aziridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to open the aziridine ring, forming amines.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA cross-linking agent, which can inhibit DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the aziridine ring can form covalent bonds with nucleophilic sites in DNA, resulting in DNA cross-linking and subsequent inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Key Insights :
- The aziridine derivative exhibits higher reactivity compared to chloro or hydrazine analogs, enabling DNA cross-linking—a mechanism distinct from kinase inhibitors like urea-linked compounds .
- Chloromethyl derivatives (e.g., 4-chloro-6-(chloromethyl)-1-methyl) serve as bifunctional intermediates for further substitutions, while aziridine derivatives prioritize cytotoxic alkylation .
Key Insights :
- Aziridine derivatives lack kinase inhibition but excel in DNA damage, contrasting with urea-linked compounds targeting BRAF/V600E .
- Hydrazine derivatives show antimicrobial rather than anticancer activity, highlighting substituent-dependent target specificity .
Pharmacokinetic and Stability Profiles
- Aziridine Derivatives : Prone to hydrolysis in aqueous environments due to ring strain; require prodrug formulations or stabilization via lipophilic groups .
- Chloro Derivatives : Stable under physiological conditions but require metabolic activation (e.g., glutathione conjugation) for cytotoxicity .
- Urea-linked Compounds : High metabolic stability with oral bioavailability, suitable for chronic dosing in kinase-driven cancers .
Biological Activity
4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 127866-79-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 175.19 g/mol. The compound features an aziridine moiety linked to a pyrazolo[3,4-d]pyrimidine structure, which is significant for its biological interactions.
The biological activity of this compound primarily involves its role as a kinase inhibitor . Research indicates that compounds within this structural class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy.
Key Mechanisms:
- Inhibition of CDKs : The compound has shown selectivity for certain CDK isoforms, potentially leading to reduced tumor cell proliferation.
- Induction of Apoptosis : By inhibiting specific kinases, the compound may trigger apoptotic pathways in cancer cells.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The following table summarizes some key findings:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 12.5 | CDK inhibition |
| Study B | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
| Study C | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Other Biological Activities
Beyond its anticancer properties, preliminary research suggests that this compound may also possess:
- Anti-inflammatory properties : Potentially useful in treating inflammatory diseases.
- Antiviral activity : Some derivatives have shown effectiveness against viral infections, although specific data on this compound is limited.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies : In animal models, administration of the compound led to significant tumor reduction in xenograft models of breast cancer.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
